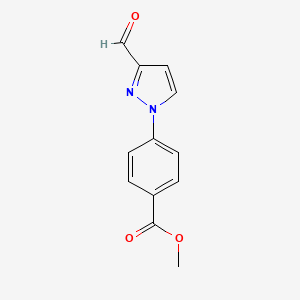

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring attached to a benzoate moiety, with a formyl group at the 3-position of the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method involves the reaction of methyl 4-bromobenzoate with 3-formyl-1H-pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Methyl 4-(3-Carboxy-1H-pyrazol-1-yl)benzoate.

Reduction: Methyl 4-(3-Hydroxymethyl-1H-pyrazol-1-yl)benzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the parasite’s folate metabolism.

Comparaison Avec Des Composés Similaires

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate can be compared with other pyrazole derivatives such as:

Methyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate: Similar in structure but with a phenyl group instead of a benzoate moiety.

Methyl 4-(2-formyl-1H-pyrrol-1-yl)methyl)benzoate: Contains a pyrrole ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring, which is known for its broad spectrum of biological activities. The synthesis typically involves the Vilsmeier–Haack reaction, which has been optimized to enhance yield and efficiency. For instance, recent studies have reported improved yields of pyrazole derivatives through the use of DMF and phosphorus oxychloride (POCl₃) under controlled conditions .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds with similar structures show potent activity against various Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.39 μg/mL .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 4a | MRSA | 0.39 |

| 4b | Staphylococcus epidermidis | 3.125 |

| 5 | Bacillus subtilis | 1.56 |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity, surpassing traditional anti-inflammatory drugs like diclofenac sodium in some assays . This property is attributed to the pyrazole moiety's ability to inhibit cyclooxygenase enzymes involved in inflammatory pathways.

Cytotoxicity and Cancer Research

In cancer studies, pyrazole derivatives have shown cytotoxic effects against various tumor cell lines. For instance, a study involving different pyrazole derivatives indicated that they could inhibit cell proliferation in certain cancer cell lines at concentrations as low as 10−4M .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that the compound may act through multiple pathways, including:

- Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.

- Modulation of inflammatory mediators : By inhibiting key enzymes in the inflammatory cascade, these compounds can reduce inflammation effectively.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in treating infections caused by resistant bacterial strains. One notable study conducted in vitro tests on a series of pyrazole derivatives, demonstrating their efficacy against both MRSA and other resistant strains .

Another research effort focused on synthesizing novel pyrazole derivatives with enhanced anti-inflammatory properties, showing that modifications to the pyrazole structure can lead to better therapeutic outcomes .

Propriétés

IUPAC Name |

methyl 4-(3-formylpyrazol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)9-2-4-11(5-3-9)14-7-6-10(8-15)13-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSILUYWRGXOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=CC(=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.